molecular formula C13H12ClNO2S B11181889 N-(2-chlorophenyl)-1-phenylmethanesulfonamide

N-(2-chlorophenyl)-1-phenylmethanesulfonamide

Cat. No.: B11181889
M. Wt: 281.76 g/mol
InChI Key: ZYCLTVPCAYWCNF-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)-1-phenylmethanesulfonamide is a sulfonamide derivative characterized by a phenylmethanesulfonamide group attached to a 2-chlorophenyl substituent. Its molecular formula is C₁₃H₁₂ClNO₂S, with a molecular weight of 289.76 g/mol.

Properties

Molecular Formula

C13H12ClNO2S

Molecular Weight

281.76 g/mol

IUPAC Name

N-(2-chlorophenyl)-1-phenylmethanesulfonamide

InChI

InChI=1S/C13H12ClNO2S/c14-12-8-4-5-9-13(12)15-18(16,17)10-11-6-2-1-3-7-11/h1-9,15H,10H2

InChI Key

ZYCLTVPCAYWCNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NC2=CC=CC=C2Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-1-phenylmethanesulfonamide typically involves the reaction of 2-chloroaniline with benzylsulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-1-phenylmethanesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, and various nucleophiles (e.g., amines, thiols) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid, sodium hydroxide) are applied.

Major Products Formed

The major products formed from these reactions include substituted sulfonamides, amines, and sulfonic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Properties

N-(2-chlorophenyl)-1-phenylmethanesulfonamide exhibits significant anti-inflammatory activity. Sulfonamides are known to modulate immune responses and inhibit bacterial growth, making them valuable in treating inflammatory conditions. The presence of the chlorophenyl group enhances its potency against specific biological targets, indicating potential therapeutic applications in inflammatory diseases.

Anticancer Activity

Research has shown that compounds similar to this compound can exhibit cytotoxic effects against cancer cells. The compound's ability to interact with biological macromolecules suggests that it may influence protein activity involved in cellular signaling pathways associated with cancer progression. This positions it as a candidate for further exploration in oncology.

Compound Name Structure Features Biological Activity
N-(4-nitrophenyl)-1-phenylmethanesulfonamideNitro group at para positionAntibacterial and anti-inflammatory
N-(4-fluorophenyl)-1-phenylmethanesulfonamideFluoro group enhancing lipophilicityPotential anticancer properties
N-(4-methylphenyl)-1-phenylmethanesulfonamideMethyl substituent affecting electronic propertiesAntimicrobial activity
N-(2-bromophenyl)-1-phenylmethanesulfonamideBromo substituent altering reactivityCytotoxic effects against tumor cells

Biochemical Applications

Enzyme Inhibition

This compound can act as an inhibitor of specific enzymes involved in inflammatory processes. By targeting these enzymes, the compound may help regulate pathways that lead to chronic inflammation or other related conditions .

Drug Design and Development

The structural versatility of this compound allows for modifications that can enhance its therapeutic properties. Researchers are exploring various derivatives to optimize efficacy and reduce side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes.

Materials Science

Rubber Additives

Sulfonamides, including derivatives like this compound, have been identified as useful additives in rubber production. They improve the durability and performance of rubber products, showcasing the compound's application beyond pharmaceuticals into industrial materials .

Case Studies and Research Findings

Several studies have documented the biological activities of sulfonamides, including this compound:

  • A study published in Molecules highlighted how modifications to sulfonamide structures can enhance their anticancer properties, suggesting a promising avenue for developing new cancer therapies.
  • Research on the interaction of sulfonamides with COX enzymes revealed their potential to selectively inhibit COX-2, which is implicated in various cancers while sparing COX-1 to minimize gastrointestinal side effects .

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.

Comparison with Similar Compounds

Key Observations :

  • Introducing electron-withdrawing groups (e.g., -CN in ) may enhance metabolic stability .

Substituent Variations on the Sulfonamide Nitrogen

Functional groups attached to the sulfonamide nitrogen modulate electronic properties and binding affinity:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent on Sulfonamide Nitrogen Melting Point (°C) Reference
N-(2-Chlorophenyl)-1,1,1-trifluoromethanesulfonamide C₇H₅ClF₃NO₂S 265.63 Trifluoromethyl Not reported
N-{4-[(1R)-2-Chloro-1-hydroxyethyl]phenyl}-N-methylmethanesulfonamide C₁₀H₁₄ClNO₃S 263.74 Methyl, hydroxyethyl Not reported

Key Observations :

  • Hydrophilic groups like -OH () may improve solubility but reduce blood-brain barrier penetration .

Additional Functional Groups and Hybrid Structures

Compound Name Molecular Formula Molecular Weight (g/mol) Additional Groups Melting Point (°C) Biological Activity Reference
N-{3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl}-1-phenylmethanesulfonamide C₂₁H₁₄F₃N₂O₃S 452.41 Cyano, trifluoromethyl, phenoxy Not reported Not specified
N-(4-Chlorophenyl)-1-(5-{[(2-phenylethenyl)sulfonyl]methyl}-1,3,4-oxadiazol-2-yl)methanesulfonamide C₁₉H₁₇ClN₂O₅S₂ 473.00 Oxadiazole, styrenyl sulfonyl Not reported Antimicrobial, cytotoxic

Key Observations :

  • Trifluoromethyl and cyano groups () may enhance binding to hydrophobic enzyme pockets .

Biological Activity

N-(2-chlorophenyl)-1-phenylmethanesulfonamide is a sulfonamide compound that has garnered attention for its significant biological activities, particularly in the realms of anti-inflammatory and potential anticancer effects. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H12ClN1O2S, characterized by the presence of a chlorophenyl group and a phenylmethanesulfonamide moiety. This structural configuration is critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues, thereby inhibiting enzyme activity or modulating receptor function. This interaction is crucial in inflammatory pathways and may influence various cellular responses.

Anti-inflammatory Activity

This compound exhibits notable anti-inflammatory properties. Sulfonamides are known for their ability to inhibit bacterial growth and modulate immune responses, making them valuable in treating inflammatory conditions. Studies indicate that this compound can effectively bind to proteins involved in inflammatory pathways, leading to modulation of protein activity and influencing cellular responses.

Anticancer Potential

Research suggests that compounds with similar structures to this compound may exhibit cytotoxic effects against cancer cells. Preliminary studies have indicated potential applications in oncology, particularly due to its ability to induce apoptosis in tumor cells.

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds reveals how variations in substituents can significantly influence biological activity. The following table summarizes notable analogs:

Compound NameStructure FeaturesBiological Activity
N-(4-nitrophenyl)-1-phenylmethanesulfonamideNitro group at para positionAntibacterial and anti-inflammatory
N-(4-fluorophenyl)-1-phenylmethanesulfonamideFluoro group enhancing lipophilicityPotential anticancer properties
N-(4-methylphenyl)-1-phenylmethanesulfonamideMethyl substituent affecting electronic propertiesAntimicrobial activity
N-(2-bromophenyl)-1-phenylmethanesulfonamideBromo substituent altering reactivityCytotoxic effects against tumor cells

This table illustrates the diverse biological activities stemming from minor structural modifications, highlighting the unique position of this compound within this class.

Study on Anti-inflammatory Effects

A study conducted on the anti-inflammatory effects of sulfonamides demonstrated that this compound significantly reduced inflammation markers in vitro. The compound was shown to inhibit cyclooxygenase (COX) activity, a key enzyme involved in the inflammatory process, which suggests its potential as a therapeutic agent for inflammatory diseases .

Cytotoxicity Evaluation

In another study focusing on the cytotoxicity of various sulfonamides, this compound exhibited promising results against several cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The compound's IC50 values were recorded in the micromolar range, indicating significant antiproliferative effects .

Q & A

Q. What are the established synthetic routes for N-(2-chlorophenyl)-1-phenylmethanesulfonamide, and how can purity be optimized?

The synthesis typically involves sulfonylation reactions between 2-chloroaniline derivatives and phenylmethanesulfonyl chloride. A method reported in the literature includes refluxing N-(4-chloro-2-nitrophenyl)methanesulfonamide with acetic anhydride, followed by crystallization from ethanol to achieve >95% purity . Key steps:

  • Reaction Conditions : Reflux in acetic anhydride (30–60 mins).
  • Purification : Chromatography (silica gel) or recrystallization (ethanol/water).
  • Analytical Validation : Use HPLC or NMR to confirm purity, targeting <0.5% total impurities .

Q. How is the molecular structure of this compound characterized?

Structural elucidation employs:

  • X-ray crystallography : Resolves bond lengths (e.g., S=O bonds at ~1.43 Å) and torsion angles (e.g., nitro group twist relative to the benzene ring) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Identifies aromatic protons (δ 7.2–8.1 ppm) and sulfonamide NH (δ ~10.5 ppm).
  • IR : Confirms sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .
    • Mass spectrometry : Molecular ion peaks at m/z 295.78 (C₁₄H₁₄ClNO₂S) .

Q. What preliminary biological activities have been reported for this compound?

Screening assays suggest:

  • Anticancer potential : IC₅₀ values in the µM range against breast (MCF-7) and colon (HCT-116) cancer cells via apoptosis induction .
  • Antibacterial activity : Moderate inhibition of S. aureus (MIC = 32 µg/mL) through dihydropteroate synthase binding .
  • Experimental Design : Use MTT assays for cytotoxicity and broth microdilution for antimicrobial testing .

Advanced Research Questions

Q. How can contradictions in crystallographic and computational data for this compound be resolved?

Discrepancies between experimental (X-ray) and DFT-optimized structures often arise from crystal packing effects. Mitigation strategies:

  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H⋯O hydrogen bonds contributing to lattice stability) .
  • Periodic boundary condition (PBC) DFT : Models crystal environments to align computational results with experimental data .
  • Example: The nitro group’s torsional angle in X-ray (-16.7°) vs. gas-phase DFT (-5.2°) highlights environmental effects .

Q. What experimental design considerations are critical for optimizing sulfonamide derivatization?

Key factors include:

  • Regioselectivity : Use directing groups (e.g., nitro) to control electrophilic substitution at the 2-chlorophenyl ring .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance sulfonamide formation yields by stabilizing intermediates .
  • Catalysis : Lewis acids (e.g., AlCl₃) improve acylation efficiency in multi-step syntheses .

Q. How do steric and electronic properties influence the compound’s reactivity in medicinal chemistry applications?

  • Steric effects : The 2-chlorophenyl group hinders rotation, locking the sulfonamide in a bioactive conformation for enzyme binding .
  • Electronic effects : The electron-withdrawing Cl and sulfonyl groups increase electrophilicity, enhancing interactions with nucleophilic residues (e.g., serine in proteases) .
  • SAR Studies : Modifying the phenylmethane moiety to bulkier groups (e.g., naphthalene) reduces solubility but improves target affinity .

Methodological Challenges and Solutions

Q. What strategies address low yields in large-scale synthesis?

  • Flow chemistry : Continuous processing minimizes side reactions (e.g., hydrolysis) .
  • Catalytic recycling : Immobilized catalysts (e.g., silica-supported sulfonic acid) reduce waste .
  • Data Monitoring : In-line FTIR tracks reaction progression to optimize endpoint determination .

Q. How can researchers validate target engagement in mechanistic studies?

  • Isothermal titration calorimetry (ITC) : Measures binding constants (Kd) between the compound and enzymes like carbonic anhydrase .
  • Covalent docking simulations : Predict interaction modes using software like AutoDock Vina, cross-validated with mutagenesis data .
  • Knockout models : CRISPR-Cas9 gene editing confirms phenotype rescue upon target inhibition .

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